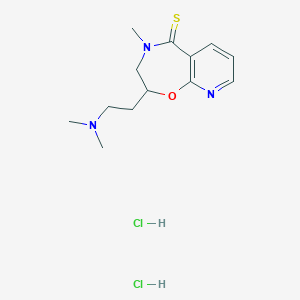
Rocastine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rocastine dihydrochloride is a rapid-acting, nonsedating antihistamine. It is known for its effectiveness in treating allergic reactions without causing sedation, making it a valuable compound in the field of allergy treatment .
準備方法
The synthesis of rocastine dihydrochloride involves several steps. One common method includes the reaction of 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione with hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve solvent evaporation techniques to ensure the purity and stability of the compound .
化学反応の分析
Rocastine dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly documented.
Substitution: this compound can undergo substitution reactions, particularly involving its dimethylamino group.
Common reagents used in these reactions include DDQ for oxidation and various acids for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified antihistamine derivatives .
科学的研究の応用
Rocastine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying antihistamine activity and receptor binding.
Biology: Research involving this compound focuses on its effects on histamine receptors and its potential in treating allergic reactions.
作用機序
Rocastine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors, thereby inhibiting the allergic response. The compound does not exhibit significant binding to H2, anticholinergic, antiserotonergic, or antiadrenergic receptors, which contributes to its nonsedating properties .
類似化合物との比較
Rocastine dihydrochloride is unique among antihistamines due to its rapid onset of action and lack of sedative effects. Similar compounds include:
Terfenadine: Another nonsedating antihistamine, but with a slower onset of action compared to rocastine.
Diphenhydramine: A sedating antihistamine with a broader receptor binding profile.
Oxatomide: Similar in potency to rocastine but with different receptor binding characteristics.
This compound stands out due to its selective binding to H1 receptors and rapid action, making it a preferred choice for treating allergic reactions without sedation.
特性
CAS番号 |
109914-03-6 |
|---|---|
分子式 |
C13H21Cl2N3OS |
分子量 |
338.3 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H |
InChIキー |
YMPCDUXVFUPMJD-UHFFFAOYSA-N |
正規SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















